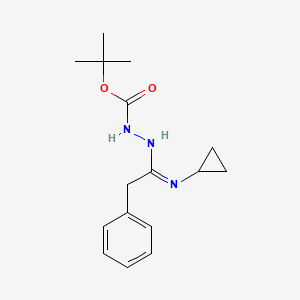

tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate

説明

特性

IUPAC Name |

tert-butyl N-[(C-benzyl-N-cyclopropylcarbonimidoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19-18-14(17-13-9-10-13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZSQHAZYCFVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=NC1CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine Derivative Formation via Hydrazine Carboxylate Route

Method Overview:

The synthesis begins with the formation of a hydrazinecarboxylate intermediate, specifically tert-butyl hydrazinecarboxylate, which is a versatile precursor. The process involves the reaction of tert-butyl carbazate with suitable aldehydes or ketones bearing the phenyl and cyclopropylamino moieties.

- Preparation of tert-Butyl Hydrazinecarboxylate:

- Distillation of tert-butyl carbazate at approximately 80°C in a Claisen flask, which yields a white solid after cooling and crystallization.

- Purification is achieved via recrystallization from petroleum ether, ensuring high purity for subsequent steps.

- Condensation with Phenyl Ketone Derivatives:

- The hydrazine derivative is reacted with phenyl ketones bearing the requisite substituents (e.g., phenyl groups) under reflux conditions in an inert solvent like toluene.

- Catalysts such as acetic acid facilitate the condensation, leading to the formation of hydrazone intermediates.

| Parameter | Conditions | Reference/Notes |

|---|---|---|

| Solvent | Toluene | Commonly used for reflux reactions |

| Temperature | 80°C | As per multiple literature reports |

| Duration | 15-24 hours | Ensures complete condensation |

| Catalyst | Acetic acid (catalytic) | Facilitates hydrazone formation |

- The condensation yields hydrazone intermediates with yields ranging from 65-68%, indicating high efficiency.

- Purification involves filtration and recrystallization, with characterization confirming the structure via NMR and MS.

Alkylation of Hydrazone with Cyclopropyl Derivatives

Method Overview:

The key step involves alkylating the hydrazone intermediate with cyclopropyl-containing electrophiles, such as cyclopropyl halides or cyclopropyl methyl derivatives, to introduce the cyclopropylamino moiety.

- Generation of Nucleophilic Hydrazone:

- Deprotonation of the hydrazone nitrogen using a base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as THF.

- Alkylation:

- Addition of cyclopropyl electrophile (e.g., cyclopropyl methyl bromide) under controlled temperature (0°C to room temperature).

- The reaction proceeds via nucleophilic substitution, forming the N-cyclopropylamino derivative.

| Parameter | Conditions | Reference/Notes |

|---|---|---|

| Base | Sodium hydride | Commonly used for deprotonation |

| Solvent | THF | Aprotic, stabilizes the anion |

| Temperature | 0°C to room temperature | To control reactivity |

| Reaction Time | 4-12 hours | Ensures complete alkylation |

- Alkylation yields are typically above 80%, with purification via chromatography.

- Characterization confirms the incorporation of cyclopropyl groups through NMR and MS.

Formation of the Final Hydrazinecarboxylate Derivative

Method Overview:

The final step involves esterification or carbamate formation, attaching the tert-butyl carbamate group to the amino hydrazine derivative, thus yielding the target compound.

- Carbamate Formation:

- The amino hydrazine intermediate reacts with tert-butyl chloroformate or tert-butyl isocyanate in the presence of a base such as DIPEA or triethylamine.

- The reaction is typically performed in anhydrous solvents like dichloromethane at room temperature.

- Purification:

- The product is purified via column chromatography or recrystallization.

- Characterization confirms the structure with NMR, MS, and IR spectroscopy.

| Parameter | Conditions | Reference/Notes |

|---|---|---|

| Reagents | tert-Butyl chloroformate | Standard for carbamate formation |

| Base | DIPEA | To neutralize HCl byproduct |

| Solvent | Dichloromethane | Anhydrous, inert |

| Temperature | Room temperature | Mild conditions |

- The overall yield of the final product can reach 55-70%, depending on the purity of intermediates.

- The process is scalable and reproducible, with high selectivity.

Summary of Preparation Data

| Step | Reagents | Solvent | Conditions | Typical Yield | Characterization |

|---|---|---|---|---|---|

| Hydrazine derivative synthesis | tert-Butyl carbazate + aldehyde/ketone | Toluene | 80°C, 15-24h | 65-68% | NMR, MS |

| Alkylation | Hydrazone + cyclopropyl methyl bromide | THF | 0°C to RT, 4-12h | >80% | NMR, MS |

| Carbamate formation | Amino hydrazine + tert-butyl chloroformate | DCM | RT, 1-2h | 55-70% | NMR, IR, MS |

化学反応の分析

Types of Reactions

tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Key Observations:

Synthesis Yields : Yields for tert-butyl hydrazinecarboxylate derivatives vary widely. For example, compound 11 () achieved 74% yield, while compound 16 () yielded only 10%, likely due to steric hindrance or competing side reactions .

Physical States: Most analogs exist as oils (e.g., compound 11, 12) unless polar substituents (e.g., phenoxycarbonyl in compound 233) promote crystallization .

Melting Points: Compound 233’s high melting point (173–174°C) correlates with its phenoxycarbonyl group, enhancing intermolecular hydrogen bonding .

Spectroscopic and Analytical Data

- NMR Spectroscopy : Compound 233 () exhibited distinct ¹H NMR signals for aromatic protons (δ 7.3–7.5 ppm) and tert-butyl groups (δ 1.4 ppm), consistent with tert-butyl hydrazinecarboxylate frameworks .

- Mass Spectrometry : Compound 8 () showed ESI-MS peaks at m/z 173 [M+H]⁺ and 345 [2×M+H]⁺, indicative of dimerization under ionization conditions .

Hazard and Stability

- The furan-containing analog (CAS 1053657-29-6) is classified as an irritant, suggesting similar handling precautions for the target compound .

- tert-Butyl derivatives with electron-withdrawing groups (e.g., nitro in compound 13, ) may exhibit reduced stability under acidic conditions .

Research Implications and Gaps

- Synthetic Challenges: The cyclopropylamino group in the target compound may require optimized reaction conditions to avoid ring-opening side reactions, as seen in strained systems .

- The phenyl group in the target compound could enhance membrane permeability compared to aliphatic analogs .

- Data Limitations : Direct spectral or biological data for the target compound are absent in the evidence, necessitating further experimental validation.

生物活性

Overview

tert-Butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : tert-butyl N-[(C-benzyl-N-cyclopropylcarbonimidoyl)amino]carbamate

- Molecular Formula : C16H23N3O2

- Molar Mass : 289.37 g/mol

- CAS Number : 1053657-34-3

The biological activity of tert-butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to significant physiological effects:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Binding : It can bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that tert-butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models, possibly by inhibiting the production of pro-inflammatory cytokines and mediators .

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective potential, particularly in models of neurodegenerative diseases. The mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory responses .

Case Study 1: Anticancer Activity

A study evaluated the effects of tert-butyl 2-(1-(cyclopropylamino)-2-phenylethylidene)hydrazinecarboxylate on human breast cancer cell lines. Results indicated that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested in a murine model of inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following administration of the compound, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl hydrazinecarboxylate derivatives, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting a hydrazinecarboxylate precursor (e.g., tert-butyl 2-(alkyl/aryl)hydrazinecarboxylate) with an electrophilic reagent (e.g., benzyl bromide) in anhydrous THF at low temperatures (−78°C) under inert atmosphere, using n-BuLi as a base . Optimization includes:

- Stoichiometry : A 1:1 molar ratio of hydrazine precursor to electrophile, with excess base (2.2–2.5 eq. n-BuLi) to ensure deprotonation .

- Purification : Flash or gradient column chromatography with EtOAC/hexane mixtures (5–30% EtOAc) yields products in 43–83% purity .

- Isomer Control : Stereoselective synthesis of (E)- or (Z)-isomers requires careful selection of alkene-containing precursors and reaction monitoring via TLC (Rf = 0.27–0.50 in EtOAc/hexane) .

Q. Which spectroscopic techniques are most reliable for characterizing hydrazinecarboxylate derivatives?

- HRMS (ESI/EI) : Confirms molecular ion peaks (e.g., [M + Na⁺] at m/z 361.1900) with <1 ppm error between calculated and observed values .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1705 cm⁻¹, N–H at ~3263 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve regiochemistry and stereochemistry, particularly for benzyl, cyclopropyl, and tert-butyl groups .

Q. How are hydrazinecarboxylate isomers separated and validated?

Isomers (e.g., (E)- and (Z)-alkene derivatives) are separated via:

- Chromatography : Gradient elution (5% → 30% EtOAc/hexane) effectively resolves diastereomers .

- TLC Analysis : Rf values (e.g., 0.50 in 20% EtOAc/hexane) and UV/fluorescence quenching distinguish isomers .

- Stereochemical Validation : NOESY or ROESY NMR experiments confirm spatial arrangements of substituents .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- HRMS Reanalysis : Verify ionization efficiency and solvent adducts (e.g., Na⁺ vs. K⁺) to resolve mass discrepancies .

- Dynamic Effects in NMR : Low-temperature NMR (−40°C) suppresses rotational barriers in amides or hydrazines, sharpening split peaks .

- Cross-Validation : Compare IR and NMR data with computational predictions (e.g., DFT-calculated vibrational frequencies) .

Q. What strategies mitigate genotoxic risks in hydrazinecarboxylate-based drug candidates?

- Impurity Profiling : Use LC-MS/MS to detect hydrazine-related genotoxic impurities (e.g., tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate) at ppm levels .

- Structural Modification : Replace hydrazine moieties with safer bioisosteres (e.g., carbamates or ureas) while retaining activity .

- DEREK Nexus Predictions : Screen for mutagenicity alerts (e.g., epoxide or hydrazine motifs) early in development .

Q. How do reaction conditions influence the stability of hydrazinecarboxylates?

- Temperature Sensitivity : Prolonged exposure to >0°C promotes decomposition; reactions are best conducted at −78°C .

- Solvent Effects : THF stabilizes intermediates via coordination to Li⁺, while polar solvents (e.g., DMF) accelerate hydrolysis .

- Light and Oxygen : Hydrazine derivatives are prone to oxidation; use amber glassware and rigorous inert gas purging .

Q. What mechanistic insights explain the reactivity of hydrazinecarboxylates in amination reactions?

- Lithiation : n-BuLi deprotonates the hydrazine NH, generating a nucleophilic lithium amide that attacks electrophiles (e.g., benzyl bromides) .

- Steric Effects : Bulky tert-butyl groups hinder over-alkylation, favoring mono-substitution .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) reduce hydrazine nucleophilicity, requiring harsher conditions .

Q. How can researchers resolve contradictions in yield data across similar synthetic routes?

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dialkylated species or hydrolysis byproducts) .

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to optimize reaction times .

- Scale-Dependent Effects : Pilot small-scale reactions (<1 mmol) before scaling up; yields often drop due to mixing inefficiencies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。